![molecular formula C11H14F3N B1468824 3-[2-(Trifluoromethyl)phenyl]butan-2-amine CAS No. 21894-66-6](/img/structure/B1468824.png)
3-[2-(Trifluoromethyl)phenyl]butan-2-amine
Overview
Description
“3-[2-(Trifluoromethyl)phenyl]butan-2-amine” is a chemical compound with the CAS Number: 21894-66-6. It has a molecular weight of 217.23 . It’s a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-methyl-2-[2-(trifluoromethyl)phenyl]propylamine . The InChI code is 1S/C11H14F3N/c1-7(8(2)15)9-5-3-4-6-10(9)11(12,13)14/h3-8H,15H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
The compound 3-[2-(Trifluoromethyl)phenyl]butan-2-amine is part of a broader family of chemicals involved in various synthetic and chemical reaction studies. For instance, the trifluoromethyl group is often targeted for its electron-withdrawing properties, which can significantly alter the reactivity and physical properties of molecules. A study by Sato et al. (2006) explored the trifluoromethylation at the α‐Position of α,β‐Unsaturated Ketones, highlighting the synthetic utility of trifluoromethylated compounds and mechanisms involving rhodium catalysts and dimethyl zinc for waste disposal (Sato, Omote, Ando, & Kumadaki, 2006).
Catalysis and Organic Transformations
The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid was found to catalyze dehydrative condensation between carboxylic acids and amines, indicating the significance of trifluoromethylated phenyl groups in catalysis. The study by Wang, Lu, & Ishihara (2018) elucidates the role of boronic acid and its ortho-substituent in preventing the coordination of amines, thereby accelerating amidation, useful for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Mechanism of Action
The mechanism of action of “3-[2-(Trifluoromethyl)phenyl]butan-2-amine” is not clear from the information I found. This compound might be used in various fields, such as drug discovery and materials science.
Safety and Hazards
properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]butan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-7(8(2)15)9-5-3-4-6-10(9)11(12,13)14/h3-8H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBSLKCKICAAGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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